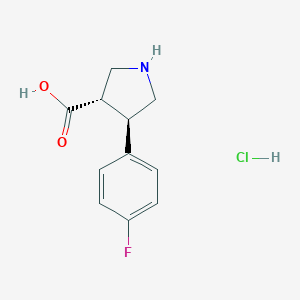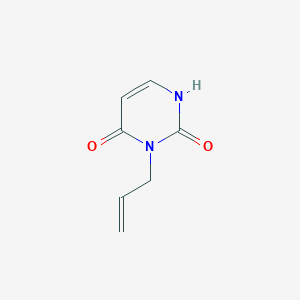
Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1330750-50-9 and Linear Formula: C11H13ClFNO2 . It has a molecular weight of 245.68 . The IUPAC Name is (3R,4S)-4-(4-fluorophenyl)-3-pyrrolidinecarboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H12FNO2.ClH/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m1./s1 . The Canonical SMILES is C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F.Cl .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Synthesis Approaches:
- Research has detailed the synthesis of various pyrrolidine derivatives, including the one you are interested in. The study by Kandinska, Kozekov, and Palamareva (2006) discusses the detailed reaction processes involving homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, leading to the formation of trans-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids and their derivatives. These substances, including pyrrolidine derivatives, show potential in pharmacology due to their structural components Synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones.
Chemical Transformation and Applications:
- The research by Galeazzi et al. (2003) delves into the stereoselective alkylation of chiral pyrrolidin-2-one, illustrating the transformation of pyrrolidine derivatives into various pharmacologically relevant forms. This highlights the significance of pyrrolidine structures in medicinal chemistry, particularly in the development of new therapeutic agents Synthesis of a conformationally restricted analog of pregabalin by stereoselective alkylation of a chiral pyrrolidin-2-one.
Biological and Pharmacological Relevance:
- Wang et al. (2001) explored the potential of pyrrolidine derivatives as inhibitors for influenza neuraminidase. The study underscores the biological significance of these compounds, particularly in the context of antiviral drug development. The ability of these compounds to interact with the neuraminidase enzyme's active site points towards their potential therapeutic utility Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores.
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves the reaction of 4-fluorobenzaldehyde with pyrrolidine, followed by oxidation and hydrolysis to obtain the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "pyrrolidine", "sodium chlorite", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: 4-fluorobenzaldehyde is reacted with pyrrolidine in the presence of a suitable solvent, such as ethanol or methanol, to obtain the corresponding imine intermediate.", "Step 2: The imine intermediate is oxidized using sodium chlorite and sodium hydroxide to form the corresponding imine oxide.", "Step 3: The imine oxide is hydrolyzed using hydrochloric acid to obtain the desired carboxylic acid derivative.", "Step 4: The carboxylic acid derivative is converted to the hydrochloride salt using hydrochloric acid.", "Step 5: The hydrochloride salt is isolated and purified using a suitable solvent, such as ethyl acetate, to obtain the final product." ] } | |
| 1330750-50-9 | |
Fórmula molecular |
C11H13ClFNO2 |
Peso molecular |
245.68 g/mol |
Nombre IUPAC |
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m0./s1 |
Clave InChI |
ABOVCUXVEBGHCL-BAUSSPIASA-N |
SMILES isomérico |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)F.Cl |
SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F.Cl |
SMILES canónico |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F.Cl |
Sinónimos |
(DL)-trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)

![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)







![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)

